molecular formula C16H19N3O3 B4961819 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B4961819
M. Wt: 301.34 g/mol
InChI Key: JQTIKFZJFLILBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The blockade of AMPA receptors by 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to reduce synaptic plasticity and impair learning and memory in animal models.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In addition to its role in synaptic transmission and plasticity, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to modulate the release of other neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can also have toxic effects at high concentrations, leading to neuronal death and neurodegeneration.

Advantages and Limitations for Lab Experiments

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, allowing for precise manipulation of glutamate receptor function. It is also relatively stable and easy to use in experiments. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can have off-target effects at high concentrations, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone and its potential toxic effects at high concentrations.
Conclusion:
In conclusion, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, or 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments, including its potency and selectivity, but also has limitations such as off-target effects and potential toxicity. Future research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone will help to further our understanding of glutamate receptor function and its role in disease.

Synthesis Methods

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using a multistep process starting from 2,3-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding amide using cyclohexylamine. The amide is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain pure 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone.

Scientific Research Applications

4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions, including learning and memory, synaptic plasticity, and neurodegeneration. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.

properties

IUPAC Name

4-(cyclohexylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-18-13-10-6-5-9-12(13)14(15(16(18)20)19(21)22)17-11-7-3-2-4-8-11/h5-6,9-11,17H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTIKFZJFLILBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5719927

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